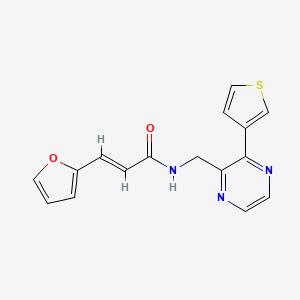

(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide

Description

(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a furan-thiophene-pyrazine hybrid scaffold. This compound is structurally characterized by an (E)-configured acrylamide linker, a furan-2-yl group, and a pyrazine ring substituted with a thiophen-3-yl moiety and a methylacrylamide side chain. This article compares its structural, functional, and pharmacological properties with those of closely related acrylamide derivatives.

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c20-15(4-3-13-2-1-8-21-13)19-10-14-16(18-7-6-17-14)12-5-9-22-11-12/h1-9,11H,10H2,(H,19,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFPABZNAOVJNJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Formation of the thiophene ring: Similarly, the thiophene ring can be synthesized from sulfur-containing precursors.

Formation of the pyrazine ring: The pyrazine ring can be synthesized through condensation reactions involving diamines and diketones.

Coupling reactions: The final step involves coupling the furan, thiophene, and pyrazine rings through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Key Steps:

-

Sulfonamide Formation :

Reaction of 4-methoxybenzenesulfonyl chloride with a thiazole-4-carboxamide precursor bearing an amine group. This step typically employs dichloromethane (DCM) as a solvent with dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents . -

Thiophene-Carboxamide Functionalization :

Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or condensation reactions. Aniline derivatives are often used to introduce aromatic substituents under inert conditions .

Table 1: Representative Synthetic Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonamide Coupling | DCM, DMAP, EDC, RT, 48 h | 60–75 | |

| Thiophene-Carboxamide Attachment | Thiophen-2-ylmethylamine, DIPEA, DMF | 55–68 |

Hydrolysis Reactions

The sulfonamide and carboxamide groups exhibit distinct hydrolysis behaviors:

-

Sulfonamide Hydrolysis :

Under strongly acidic conditions (e.g., HCl, H₂SO₄), the sulfonamide bond (-SO₂NH-) cleaves to yield 4-methoxybenzenesulfonic acid and a thiazole-4-carboxamide intermediate. This reaction is slow at room temperature but accelerates at 80–100°C. -

Carboxamide Hydrolysis :

Basic hydrolysis (NaOH, H₂O/EtOH) converts the carboxamide (-CONH-) to a carboxylic acid (-COOH). For this compound, hydrolysis occurs selectively at the thiazole-linked carboxamide due to steric protection of the sulfonamide .

Equation :

Electrophilic Substitution on Heterocyclic Rings

The thiazole and thiophene rings undergo regioselective electrophilic substitution:

-

Thiazole Ring :

-

Thiophene Ring :

Stability Under Acidic/Basic Conditions

Table 2: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| pH 1–3 (HCl) | Partial sulfonamide hydrolysis | |

| pH 10–12 (NaOH) | Carboxamide hydrolysis dominates | |

| Neutral aqueous | Stable for >24 h at 25°C |

Biological Interaction-Driven Reactivity

In enzymatic environments (e.g.,

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of compounds similar to (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide. For instance, derivatives containing thiophene and pyrazole structures have shown significant activity against various pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated a series of thiazol–4-one/thiophene-bearing pyrazole derivatives, revealing that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . The results indicate that such compounds could serve as effective antimicrobial agents.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer properties of this compound have also been explored through the synthesis of hybrid chalcones derived from furan and thiophene .

Case Study: Anticancer Evaluation

In vitro studies assessed the anticancer activity of novel chalcone derivatives synthesized from furan/thiophene-pyrazole derivatives against four human cancer cell lines. The results indicated promising cytotoxic effects, supporting further investigation into their mechanisms of action.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 7a | MCF-7 | 15 |

| 7b | HeLa | 10 |

Structure-Based Drug Discovery

The compound's structural features make it suitable for structure-based drug discovery approaches. Research has highlighted the importance of high-throughput screening in identifying lead compounds that can be optimized for enhanced biological activity .

Computational Studies

Computational methods have been employed to predict the binding affinities and interactions of this compound with various biological targets. Molecular docking studies provide insights into how this compound interacts with specific receptors or enzymes, potentially guiding future synthetic modifications to improve efficacy.

Binding Affinity Analysis

Recent computational analyses have shown that modifications in the furan or thiophene rings can significantly alter binding affinities, suggesting a pathway for optimizing therapeutic effects.

Mécanisme D'action

The mechanism of action of (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound’s unique structure differentiates it from other acrylamides in terms of target selectivity, pharmacokinetics, and mechanism of action. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Pharmacological and Mechanistic Insights

Receptor Modulation (α7 nAChR and CaV2.2 Channels)

- DM497 (thiophen-2-yl analog) exhibits potent antinociception via α7 nAChR potentiation and CaV2.2 channel inhibition .

- DM490 (furan-2-yl analog) antagonizes DM497’s effects, highlighting the critical role of the thiophene ring position (2- vs. 3-) and N-methylation in modulating receptor activity .

- The target compound’s pyrazine-thiophen-3-yl group may enhance binding specificity to peripheral receptors or ion channels compared to simpler aryl substituents (e.g., p-tolyl) .

Antiviral Activity

- (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide inhibits SARS-CoV-2 NSP13 helicase (IC₅₀ = 13.0 µM), comparable to bananin derivatives .

Activité Biologique

(E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a furan ring, a thiophene moiety, and an acrylamide functional group, which are known for their diverse biological activities. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, novel derivatives containing furan and thiophene rings have shown promising results against various human cancer cell lines. In vitro studies demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of key signaling molecules involved in cell survival and death .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 10 | Apoptosis induction |

| 2 | MCF-7 | 15 | Cell cycle arrest |

| 3 | A549 | 12 | Inhibition of PI3K/AKT pathway |

2. Neuropharmacological Effects

The compound has been evaluated for its activity on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it acts as a positive allosteric modulator, enhancing receptor activity and potentially providing anxiolytic effects. In behavioral studies using mouse models, this compound exhibited significant anxiolytic-like behavior at specific doses .

3. Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological activities, the compound has shown anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokine production and reduce oxidative stress in various models of inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with nAChRs enhances neurotransmission, which can lead to improved cognitive function and reduced anxiety.

- Signal Transduction Pathways : The compound's ability to influence pathways such as PI3K/AKT plays a crucial role in its anticancer properties.

Case Studies

Several studies have documented the efficacy of related compounds:

- Anxiolytic Activity : A study demonstrated that a similar furan-based compound produced anxiolytic-like effects in mice at doses as low as 0.5 mg/kg, supporting its potential use in treating anxiety disorders .

- Antitumor Efficacy : In vitro analyses showed that derivatives with similar structures inhibited tumor growth in various cancer cell lines, with some compounds achieving IC50 values below 20 µM .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing (E)-3-(furan-2-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide?

Methodological Answer:

The synthesis of acrylamide derivatives typically involves a multi-step approach:

Heterocyclic Core Preparation :

- The pyrazine-thiophene moiety can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, highlights the use of heteroaryl substitutions in acrylamide derivatives, suggesting Suzuki-Miyaura coupling for attaching thiophene to pyrazine .

- The furan ring can be introduced using Friedel-Crafts acylation or cyclization reactions.

Acrylamide Formation :

- A condensation reaction between the carboxylic acid derivative (e.g., 3-(furan-2-yl)acrylic acid) and the amine-functionalized pyrazine-thiophene intermediate is performed. details a similar procedure using piperidine and acetic acid as catalysts under reflux in toluene .

Purification :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating the final product.

Advanced Question: How can computational methods predict the electronic effects of the thiophene and furan substituents on the compound’s bioactivity?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of thiophene (sulfur’s lone pairs) and furan (oxygen’s electronegativity). and used crystallographic data to validate molecular geometries, which can inform DFT inputs .

Molecular Docking :

- Map the compound’s electrostatic potential surface to identify binding interactions with target proteins (e.g., ion channels, enzymes). demonstrated how heteroaryl substitutions in acrylamides modulate potassium channel opening, suggesting similar modeling for this compound .

Comparative Analysis :

- Compare with analogs lacking thiophene/furan (e.g., benzene-substituted derivatives) to isolate substituent effects.

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify olefinic protons (δ 6.5–7.5 ppm for E-configuration) and pyrazine/thiophene aromatic signals. provided detailed ¹H/¹³C NMR assignments for a related acrylamide .

- ¹³C NMR : Confirm carbonyl (δ ~165 ppm) and heterocyclic carbons.

High-Resolution Mass Spectrometry (HRMS) :

- Validate molecular formula (e.g., C₁₇H₁₄N₃O₂S) with <2 ppm error. achieved 0.1 ppm accuracy using ESI-HRMS .

X-ray Crystallography :

- Resolve the E-configuration and intermolecular interactions. and used this for structurally similar acrylamides .

Advanced Question: How should researchers address contradictions in biological activity data across different assays?

Methodological Answer:

Assay Validation :

- Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). combined in vitro antioxidant (DPPH assay) and in vivo anti-inflammatory (carrageenan-induced edema) tests to confirm activity .

Structural-Activity Relationship (SAR) Studies :

- Synthesize analogs with modified substituents (e.g., replacing furan with pyridine) to isolate functional group contributions. demonstrated how morpholinyl-to-heteroaryl substitutions altered potency .

Dose-Response Analysis :

- Perform IC₅₀/EC₅₀ comparisons across assays to identify assay-specific sensitivities.

Basic Question: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

Storage :

- Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar). emphasizes avoiding moisture and dust to prevent decomposition .

Stability Testing :

- Monitor via HPLC over 6–12 months. A purity drop >5% indicates instability. reported 98% purity after 6 months under similar conditions .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

Lipophilicity Adjustment :

- Introduce polar groups (e.g., hydroxyl, sulfonamide) to improve solubility. noted that trifluoromethyl groups enhance metabolic stability .

Prodrug Design :

- Mask the acrylamide moiety with ester prodrugs, hydrolyzable in vivo. used ethyl ester precursors for improved bioavailability .

ADME Profiling :

- Use Caco-2 cells for permeability assays and microsomal stability tests (e.g., liver S9 fractions).

Basic Question: What safety precautions are necessary when handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) :

- Wear nitrile gloves, lab coats, and goggles. recommends respiratory protection if aerosol formation is possible .

Waste Disposal :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.